molecular formula C14H12BrNO B084606 N-(3-bromophenyl)-2-phenylacetamide CAS No. 13140-73-3

N-(3-bromophenyl)-2-phenylacetamide

Cat. No. B084606
CAS RN: 13140-73-3
M. Wt: 290.15 g/mol
InChI Key: JOFHAUBXFFVEOH-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-phenylacetamide is an organic compound with the linear formula C8H8BrNO . It has a molecular weight of 214.063 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of N-(3-bromophenyl)-2-phenylacetamide has been confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap have been calculated using the DFT method with BLYP, PW91, PWC functionals and 6-31G* basis set .


Physical And Chemical Properties Analysis

N-(3-bromophenyl)-2-phenylacetamide is a white needle-like crystal . It is insoluble in water but soluble in ethanol and ether . It has a molecular weight of 214.063 and a density of 1.5097 .

Scientific Research Applications

Synthesis of Monoisomeric Phthalocyanines and Phthalocyanine-Fullerene Dyads

“N-(3-bromophenyl)-2-phenylacetamide” can be used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads . These compounds have potential applications in photodynamic therapy, solar cells, and other optoelectronic devices.

properties

IUPAC Name

N-(3-bromophenyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c15-12-7-4-8-13(10-12)16-14(17)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFHAUBXFFVEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351806
Record name N-(3-bromophenyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-2-phenylacetamide

CAS RN

13140-73-3
Record name N-(3-bromophenyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-bromoaniline (3.21 g, 18.60 mmol) in dry tetrahydrofuran (45 mL) were added triethylamine (2.82 g, 27.91 mmol) and phenylacetyl chloride 93.45 g, 22.30 mmol) at 0° C. The reaction warmed to room temperature and stirred for 4 h. The reaction mixture was treated with 2.0 N aqueous hydrochloric acid (20 mL) at 0° C. and diluted with ethyl acetate (300 mL). The organic layer was washed with water (20 mL), saturated aqueous sodium bicarbonate (50 mL) and saturated aqueous sodium chloride (50 mL), dried over magnesium sulfate, filtered, and concentrated to afford crude N-(3-bromophenyl)-2-phenylacetamide (4.84 g, 86% yield) which was used in the next step without any further purification.
Quantity
3.21 g
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reactant
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2.82 g
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93.45 g
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45 mL
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20 mL
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300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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